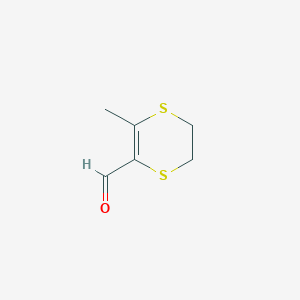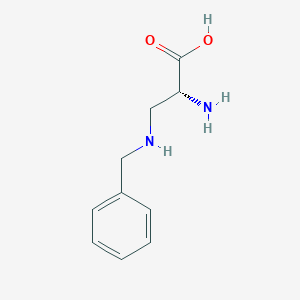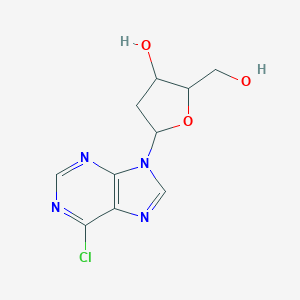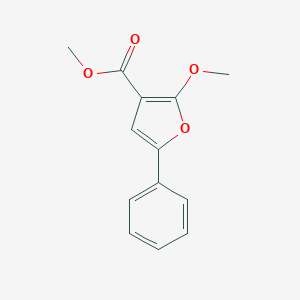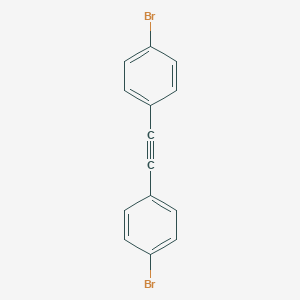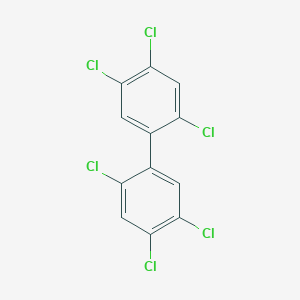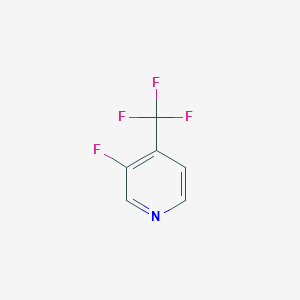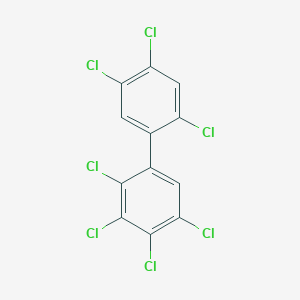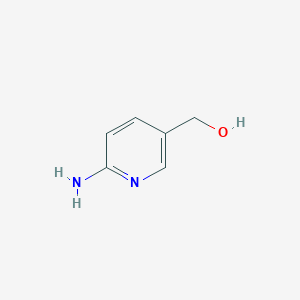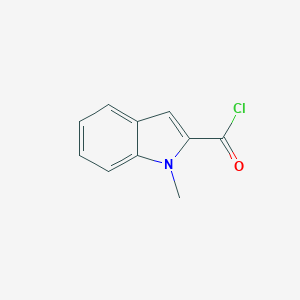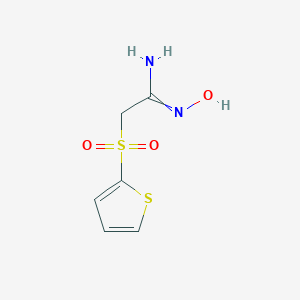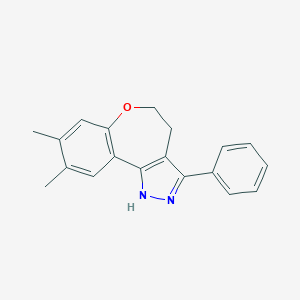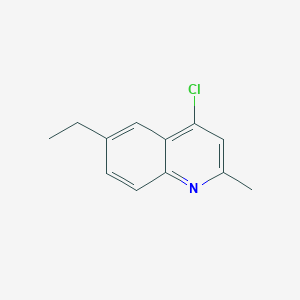
4-Chloro-6-Ethyl-2-Methylquinoline
概要
説明
Synthesis Analysis
4-Chloro-6-ethyl-2-methylquinoline and similar derivatives can be synthesized through various methods, including the modified Skraup synthesis, condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes. These methods usually start from basic aniline or other aromatic amines and involve multiple steps to introduce different substituents into the quinoline nucleus (Crawford & Capps, 1963).
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-ethyl-2-methylquinoline, like its isomeric compounds, is characterized by the presence of a quinoline core with chloro, ethyl, and methyl substituents at specific positions. The structural variations and crystallographic analyses provide insights into the molecular geometry, intermolecular interactions, and packing in the crystal lattice. The precise geometry is determined by X-ray crystallography, showcasing the arrangement of atoms and bond lengths (Gotoh & Ishida, 2020).
Chemical Reactions and Properties
The reactivity of 4-Chloro-6-ethyl-2-methylquinoline involves various chemical reactions, including nucleophilic substitution, where the chlorine atom can be replaced by other groups leading to the formation of new derivatives. These reactions expand the chemical diversity and potential utility of the quinoline derivatives. Additionally, the presence of the chlorine atom significantly influences the electronic properties and reactivity of the molecule due to its electronegativity and ability to engage in hydrogen bonding (Ismail et al., 2006).
Physical Properties Analysis
The physical properties of 4-Chloro-6-ethyl-2-methylquinoline, such as melting point, boiling point, and solubility, depend on the molecular structure and substituents. These properties are crucial for determining the compound's application in various fields and its behavior in different environments. Specific conditions and methods are used to characterize these properties, providing essential information for handling and application (Crawford & Capps, 1963).
Chemical Properties Analysis
The chemical properties of 4-Chloro-6-ethyl-2-methylquinoline include its acidity, basicity, and reactivity towards different reagents. These properties are influenced by the quinoline nitrogen and the substituents present on the ring. Understanding these chemical properties is essential for the development of new compounds with desired biological or chemical activities. The study of these properties involves various spectroscopic and analytical techniques to elucidate the compound's behavior in chemical reactions (Ismail et al., 2006).
科学的研究の応用
Pharmacological Applications :
- The structurally novel compound 4-chloro-6-methylquinoline-2(1H)-one and its isomer showed potential in pharmacological applications. The crystal structure, characterized by single-crystal x-ray diffraction, and other spectroscopic methods indicated possible drug likeliness and inhibitory activity against enzymes like DNA gyrase and lanosterol 14 α-demethylase (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
Antimicrobial Activity :
- Novel 1-alkyl-4-chloro-6-methylquinolin-2(1H)-ones were synthesized using phase transfer catalysis, showing potential antimicrobial applications. Their structure was determined using analytical and spectral data (Reaction et al., 2014).
- A study on the antimicrobial potentials of Citrullus colocynthis fruits and 4-methylquinoline analogues, including 4-chloro-6-methylquinoline, revealed their effectiveness against foodborne bacteria, suggesting their use in natural preservatives (Kim, Lee, Yang, & Lee, 2014).
- Synthesized 2-chloro-6-methylquinoline hydrazones demonstrated antibacterial activity against strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. They also exhibited antifungal properties, though to a lesser extent (Bawa, Kumar, Drabu, & Kumar, 2009).
Synthetic Chemistry :
- The compound has been used in the synthesis of various quinoline derivatives. For instance, reactions with organolithium reagents were studied to understand the mechanism of substitution in quinolines (Scopes & Joule, 1972).
- In a study focused on ultrasound-promoted synthesis, 2-chloroquinolin-4-pyrimidine carboxylate derivatives were created using 2,4-dichloroquinolines, showing moderate antibacterial activity against various bacteria (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
Safety And Hazards
将来の方向性
Quinoline derivatives have been the focus of many research studies due to their wide range of biological activities. Future research may focus on the synthesis of new quinoline derivatives with improved therapeutic effects and lesser side effects . The development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats is one of the potential future directions .
特性
IUPAC Name |
4-chloro-6-ethyl-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBZOJSJLZJIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(N=C2C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586454 | |
| Record name | 4-Chloro-6-ethyl-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-Ethyl-2-Methylquinoline | |
CAS RN |
123638-09-5 | |
| Record name | 4-Chloro-6-ethyl-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



